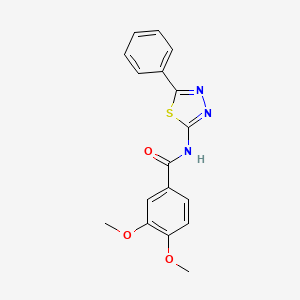
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea, also known as rotenone, is a naturally occurring compound that is commonly used in scientific research. It is a potent inhibitor of complex I of the electron transport chain, making it a valuable tool for studying cellular respiration and energy metabolism.
Mecanismo De Acción
Rotenone works by inhibiting complex I of the electron transport chain, which is responsible for the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
Rotenone has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, activate apoptosis, and inhibit autophagy. It has also been shown to have neurotoxic effects, leading to the degeneration of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea is its specificity for complex I of the electron transport chain, which allows for the precise investigation of this pathway. However, its neurotoxic effects and potential for inducing oxidative stress can also be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that can selectively target complex I without inducing neurotoxicity or oxidative stress. Another area of interest is the investigation of the role of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea in the development of Parkinson's disease and other neurodegenerative disorders. Finally, the use of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea in the study of mitochondrial dysfunction and its role in aging and age-related diseases is also an area of ongoing research.
Métodos De Síntesis
Rotenone can be isolated from the roots and stems of various plants, including Derris elliptica, Lonchocarpus utilis, and Tephrosia vogelii. However, the most common method of synthesis involves the reaction of cyclohexanone with nitrobenzene in the presence of ammonium carbonate, followed by treatment with hydrochloric acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
Rotenone has been extensively used in scientific research to investigate various aspects of cellular respiration and energy metabolism. It is commonly used to study oxidative phosphorylation, mitochondrial function, and the role of the electron transport chain in energy production.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIAASYVNSRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)
![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)